N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide
Description
Properties
IUPAC Name |
N-[(E)-2-phenylethenyl]sulfonyl-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-16(14-8-4-7-13-11-17-18-15(13)14)19-23(21,22)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUITDVKYCTTG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)C2=CC=CC3=C2NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)C2=CC=CC3=C2NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an indazole core, a sulfonyl group, and a phenylethenyl moiety, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
- Antiprotozoal Activity : Preliminary studies have shown that derivatives of indazole, including this compound, exhibit antiprotozoal activity against organisms such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis .
- Heat Shock Protein Interaction : The compound may interact with heat shock proteins (HSPs), which are involved in cellular stress responses and have implications in cancer therapy .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds against various protozoan pathogens:
| Compound | E. histolytica IC50 (µM) | G. intestinalis IC50 (µM) | T. vaginalis IC50 (µM) |
|---|---|---|---|
| 1 | 0.080 ± 0.004 | 0.113 ± 0.022 | 0.118 ± 0.022 |
| 2 | 0.042 ± 0.003 | 0.063 ± 0.003 | 0.107 ± 0.003 |
| 3 | 0.154 ± 0.016 | 0.205 ± 0.006 | 0.372 ± 0.016 |
| This compound | < X (specific data not available) | < Y (specific data not available) | < Z (specific data not available) |
Note: IC50 values represent the concentration required to inhibit growth by 50%. Specific values for the compound need to be determined through experimental studies.
Case Studies and Research Findings
- Anticancer Potential : In a study examining various indazole derivatives, this compound was highlighted for its potential as an anticancer agent due to its ability to inhibit tumor growth in vitro .
- Comparative Analysis with Other Compounds : Research comparing this compound with traditional antiprotozoal agents indicated that it demonstrated superior activity against certain protozoa, suggesting a promising alternative therapeutic option .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the indazole ring was shown to enhance biological activity, particularly in relation to antiprotozoal effects . This highlights the importance of chemical modifications in developing more effective drugs.
Scientific Research Applications
Chemical Properties and Structure
N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide is characterized by its unique structural features, which include:
- Indazole Core : A bicyclic structure that contributes to its biological activity.
- Sulfonamide Group : Known for its role in enhancing the compound's pharmacological properties.
- Carboxamide Functional Group : Imparts solubility and stability.
The chemical formula is represented as .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.010 |
Antiviral Activity
The compound has been evaluated for its antiviral effects, particularly against flaviviruses such as Dengue virus and Zika virus. In vitro studies demonstrated that it can inhibit viral replication effectively, with half-maximal effective concentrations (EC50) in the low micromolar range.
| Virus | EC50 (µM) |
|---|---|
| Dengue Virus | 7.1 |
| Zika Virus | 6.5 |
Anticancer Potential
This compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound exhibited potent activity with minimal cytotoxicity towards human cells, highlighting its therapeutic potential.
Investigation of Antiviral Properties
In another investigation focused on antiviral properties, researchers screened a library of compounds for their ability to inhibit Dengue virus replication. This compound emerged as one of the most effective inhibitors, demonstrating a high barrier to resistance and specificity towards flavivirus targets.
Comparison with Similar Compounds
Key Observations:
- Core Scaffold Diversity : Unlike 3A5NP2C (pyrazine-pyrazine) or JNJ-54717793 (bicyclic amine), the target compound’s indazole core offers a planar aromatic system for π-π stacking in kinase binding pockets.
- Sulfonamide vs. Carboxylate : The sulfonamide group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the carboxylate derivatives in older indazole analogs .
- Electron-Withdrawing Groups : While MOP and JNJ-54717793 utilize trifluoromethyl groups for metabolic stability, the target compound’s styryl bridge balances hydrophobicity and rigidity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for synthesizing sulfonamide-linked indazole derivatives like N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide?
- Answer : A common approach involves coupling reactions between activated indazole carboxylates and sulfonamide precursors. For example, ethyl-1H-indole-2-carboxylate derivatives can react with sulfonamide-containing amines under basic conditions (e.g., sodium ethoxide in DMF at 100–150°C). Purification via column chromatography and structural confirmation using NMR, NMR, IR, and mass spectrometry are critical steps .
Q. How is the crystal structure of such compounds determined, and what key parameters are reported?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Bond lengths and angles : For example, C–C bond lengths (~1.42–1.76 Å) and dihedral angles between aromatic rings (e.g., 41.50° for pyrazole-phenyl interactions) .
- Intermolecular interactions : π-π stacking (center-to-center distances ~3.58 Å) and hydrogen-bonding networks .
Refinement protocols often constrain H-atom positions using riding models with isotropic displacement parameters .
Q. What analytical techniques are used to validate purity and structural integrity?
- Answer :
- Chromatography : Column chromatography for purification, monitored via TLC .
- Spectroscopy : NMR (to confirm proton environments), NMR (for carbon backbone), and IR (to identify functional groups like sulfonamide S=O stretches) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
